2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-TERT-BUTYLACETAMIDE
Overview
Description
2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(tert-butyl)acetamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(tert-butyl)acetamide typically involves multi-step organic reactionsThe final steps involve the addition of the amino, cyano, and acetamide groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(tert-butyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
- (S)-2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid
Uniqueness
2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(tert-butyl)acetamide is unique due to its spiro structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2'-amino-3'-cyano-6'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]quinoline]-1-yl)-N-tert-butylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c1-26(2,3)30-20(33)14-32-19-12-8-6-10-16(19)27(25(32)35)17(13-28)23(29)36-22-15-9-5-7-11-18(15)31(4)24(34)21(22)27/h5-12H,14,29H2,1-4H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWQBYZFCQDVSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)N(C5=CC=CC=C54)C)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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